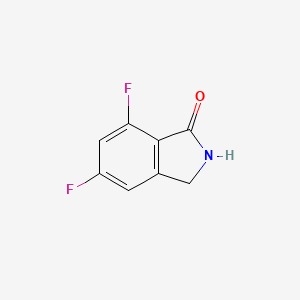![molecular formula C25H23N3O2 B3034270 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine CAS No. 151670-69-8](/img/structure/B3034270.png)
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine
Overview
Description
2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine is a small molecule that is widely used in laboratory experiments and research studies. It is a heterocyclic compound that is composed of a benzyl group, an oxazoline ring, and a pyridine ring. It is a highly versatile molecule that has a wide range of applications in scientific research, including synthesis, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Transformation
Optically active pyridine-2,6-bis(4-azidomethyloxazoline) is synthesized from L-serine and pyridine 2,6-dicarboxylic acid. This compound can undergo a ring-transforming rearrangement to furnish pyridine-2,6-bis(4-hydroxymethylimidazoline), highlighting its potential in synthetic chemistry (Schulz & Christoffers, 2013).
Catalysis in Polymerization
2,6-Bis[(4S)-isopropyl-2-oxazolin-2-yl]pyridine]CrCl3, a closely related complex, catalyzes ethylene homopolymerization and ethylene/1-hexene copolymerization, showcasing the catalytic properties of such compounds (Esteruelas et al., 2002).
Asymmetric Catalytic Cyclopropanation
Chiral ruthenium(II)–bis(2-oxazolin-2-yl)pyridine catalysts exhibit high efficiency in asymmetric cyclopropanation of styrene and several diazoacetates, demonstrating their utility in producing enantioselective compounds (Nishiyama et al., 1995).
Enantioselective Reactions with Lanthanide-Based Catalysts
A new pyridine-2,6-bis(oxazoline) synthesized for enantioselective reactions with lanthanide(III) triflates provides high enantioselectivity, indicating potential in asymmetric synthesis (Desimoni et al., 2005).
Application in Organic Light-Emitting Diodes (OLEDs)
Compounds like 1,3-bis(4,5-diphenyloxazol-2-yl)benzene and 2,6-bis(4,5-diphenyloxazol-2-yl)pyridine, synthesized via similar processes, exhibit fluorescence properties making them potential candidates for use in OLEDs (Hong-bin, 2010).
Chemosensor Applications
2,6-Bis(2-benzimidazolyl)pyridine, a related compound, acts as a chemosensor for fluoride ions, demonstrating the potential of similar structures in sensory applications (Chetia & Iyer, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used as ligands in the preparation of various metal complexes , suggesting that this compound may also interact with metal ions or other entities in biological systems.
Mode of Action
It’s known that similar compounds can act as ligands, forming complexes with metal ions . These complexes can then participate in various reactions, potentially altering the activity of the target.
Biochemical Pathways
Based on its potential to form complexes with metal ions , it could be involved in pathways where these ions play a crucial role.
Result of Action
The formation of complexes with metal ions could potentially alter the activity of the target, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2,6-Bis[(4S)-benzyl-2-oxazolin-2-yl]pyridine . For instance, the ability of the compound to form complexes with metal ions could be affected by these factors .
Biochemical Analysis
Biochemical Properties
It has been used as a ligand in the formation of copper (I) halide complexes and in the synthesis of coordination polymers
Molecular Mechanism
It is known to act as a ligand in the formation of copper (I) halide complexes , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(4S)-4-benzyl-2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-8-18(9-4-1)14-20-16-29-24(26-20)22-12-7-13-23(28-22)25-27-21(17-30-25)15-19-10-5-2-6-11-19/h1-13,20-21H,14-17H2/t20-,21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBONTXCYJLVGLR-SFTDATJTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)
![1h-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B3034194.png)
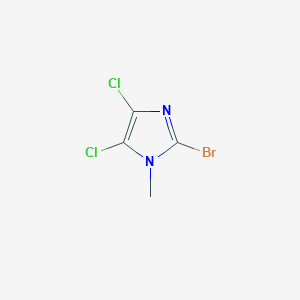


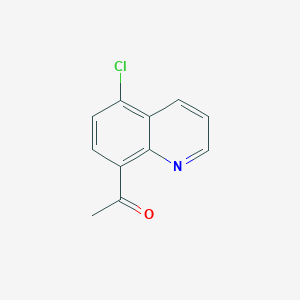
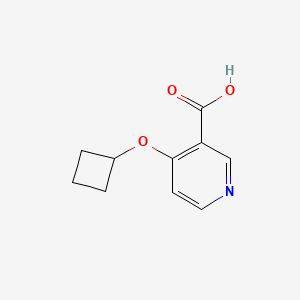
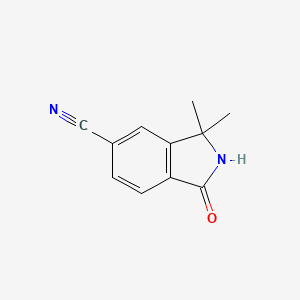
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)-3-phenylpropanoic acid](/img/structure/B3034204.png)

![(E)-2-[(3S,6'R,7'S,8'As)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid](/img/structure/B3034208.png)
